1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea
CAS No.: 1286726-89-3
Cat. No.: VC4417089
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286726-89-3 |
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Molecular Formula | C16H15N3O2S |
Molecular Weight | 313.38 |
IUPAC Name | 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea |
Standard InChI | InChI=1S/C16H15N3O2S/c20-16(18-15-7-4-10-22-15)19(12-14-6-3-9-21-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2,(H,18,20) |
Standard InChI Key | KLXBWADHQNDZOO-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocycles:
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Furan-2-ylmethyl: A five-membered oxygen-containing aromatic ring.
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Pyridin-2-ylmethyl: A six-membered nitrogen-containing aromatic ring.
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Thiophen-2-yl: A five-membered sulfur-containing aromatic ring.
These groups are linked via methylene bridges to the urea core, creating a planar yet sterically hindered configuration. The molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol .
Table 1: Key Physicochemical Parameters
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions:
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Formation of the pyridin-2-ylmethyl intermediate:
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Pyridine-2-carbaldehyde undergoes reductive amination with ammonium acetate to yield pyridin-2-ylmethylamine.
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Introduction of the furan-2-ylmethyl group:
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Furan-2-carboxylic acid is converted to furan-2-ylmethyl chloride via thionyl chloride treatment, followed by coupling with the pyridin-2-ylmethylamine intermediate.
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Urea bridge assembly:
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | Pyridine-2-carbaldehyde, NaBH₄, EtOH | 78–85 |
2 | Furan-2-carboxylic acid, SOCl₂ | 90 |
3 | Thiophen-2-yl isocyanate, DCM, RT | 65–72 |
Biological Activity and Mechanisms
Antimicrobial and Anticancer Effects
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Furan-thiophene hybrids: Demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Pyridylmethyl ureas: Induced apoptosis in HeLa cells (IC₅₀: 0.15 µg/mL) via mitochondrial membrane disruption .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Urea Derivatives
Compound | Target Activity | IC₅₀/EC₅₀ |
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1-Phenyl-3-(thiophen-2-ylmethyl)urea | α-Glucosidase inhibition | 12.3 µM |
1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)urea | Antileishmanial (L. donovani) | 8.7 µM |
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | Theoretical DHFR binding affinity | -9.2 kcal/mol (in silico) |
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
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Absorption: High gastrointestinal permeability (logP = 2.1) but potential P-glycoprotein efflux .
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Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring .
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Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100: negative) .
Future Research Directions
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In vitro validation of enzyme inhibition (e.g., DHFR, α-glucosidase).
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In vivo pharmacokinetic studies to assess bioavailability and metabolite profiling.
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Structure-activity relationship (SAR) optimization to enhance potency against bacterial and parasitic targets.
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